molecular formula C10H18N4O B1480344 6-(2-aminoethoxy)-N-(sec-butyl)pyrimidin-4-amine CAS No. 2098057-03-3

6-(2-aminoethoxy)-N-(sec-butyl)pyrimidin-4-amine

Cat. No.: B1480344
CAS No.: 2098057-03-3
M. Wt: 210.28 g/mol
InChI Key: XQYOOTOIYWKKOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-aminoethoxy)-N-(sec-butyl)pyrimidin-4-amine, also known as 6-AESA, is an organic compound with a wide range of applications in scientific research. It is a derivative of pyrimidine, a six-membered aromatic heterocyclic compound with two nitrogen atoms in the ring. 6-AESA is a versatile compound that can be used as a building block for synthesizing a variety of other compounds, as well as for its various applications in the fields of biochemistry, physiology, and pharmacology.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • Pyrimidin-4-amine derivatives have been synthesized for various applications, including the development of insecticidal and antibacterial agents. For instance, the synthesis of pyrimidine linked pyrazole heterocyclics demonstrated potential for both insecticidal and antimicrobial activities (Deohate & Palaspagar, 2020).

Pharmacological Applications

  • Research on 2-aminopyrimidine-containing ligands for histamine H4 receptor (H4R) identified compounds with potent in vitro anti-inflammatory and antinociceptive activities, suggesting their utility in pain management (Altenbach et al., 2008).

Chemical Synthesis and Modifications

  • Studies on the facile construction of substituted pyrimido[4,5-d]pyrimidones highlight the chemical versatility of pyrimidine derivatives for creating complex molecules with potential biological activities (Hamama et al., 2012).

Properties

IUPAC Name

6-(2-aminoethoxy)-N-butan-2-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O/c1-3-8(2)14-9-6-10(13-7-12-9)15-5-4-11/h6-8H,3-5,11H2,1-2H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQYOOTOIYWKKOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=CC(=NC=N1)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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